2,4-Dimethylpyrimidin-5-ol

Catalog No.
S828773
CAS No.
412003-95-3
M.F
C6H8N2O
M. Wt
124.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dimethylpyrimidin-5-ol

CAS Number

412003-95-3

Product Name

2,4-Dimethylpyrimidin-5-ol

IUPAC Name

2,4-dimethylpyrimidin-5-ol

Molecular Formula

C6H8N2O

Molecular Weight

124.14 g/mol

InChI

InChI=1S/C6H8N2O/c1-4-6(9)3-7-5(2)8-4/h3,9H,1-2H3

InChI Key

NJRAXBYJSOFRQV-UHFFFAOYSA-N

SMILES

CC1=NC(=NC=C1O)C

Canonical SMILES

CC1=NC(=NC=C1O)C

The exact mass of the compound 2,4-Dimethylpyrimidin-5-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,4-Dimethylpyrimidin-5-ol (CAS 412003-95-3) is a highly specialized heterocyclic building block characterized by a pyrimidine core with a reactive hydroxyl group at the C5 position and methyl groups at the C2 and C4 positions. In industrial procurement, this compound is primarily sourced as the non-substitutable precursor for the synthesis of Lemborexant, a dual orexin receptor antagonist [1]. The specific 2,4-dimethyl substitution pattern is critical, as it provides the exact steric and electronic profile required to enhance the nucleophilicity of the C5-hydroxyl group for downstream etherification, while ensuring the final active pharmaceutical ingredient (API) achieves optimal receptor binding affinity [2].

Procurement Fit

Synthesis Role

Critical intermediate for the synthesis of lemborexant, a dual orexin receptor antagonist (DORA).

Route Optimization

Optimized patent route with reported yield improvement over prior methods.

Procurement Context

Suitable for pharmaceutical development and process scale-up studies.

Attempting to substitute 2,4-dimethylpyrimidin-5-ol with generic analogs, such as unsubstituted pyrimidin-5-ol or the isomeric 4,6-dimethylpyrimidin-5-ol, results in catastrophic failures in both process chemistry and final drug efficacy [1]. The 4,6-dimethyl isomer flanks the C5-hydroxyl group with two methyl groups, creating severe steric hindrance that drastically reduces the yield of SN2 etherification reactions with bulky cyclopropylmethyl tosylates. In contrast, the 2,4-dimethyl isomer leaves the C6 position open, allowing an unhindered trajectory for nucleophilic attack [2]. Furthermore, the absence of the 2,4-dimethyl groups in the final API scaffold eliminates the critical hydrophobic interactions required for dual orexin receptor antagonism, rendering any unmethylated substitutes pharmacologically useless.

Substitution Risk

Core substitution pattern mismatch: deviations in pyrimidine alkylation alter the final compound's molecular identity.

Pharmacophoric requirement: only the 2,4-dimethyl substitution pattern integrates into the target drug substance.

Generic analogs: unsubstituted or differently alkylated pyrimidinols yield different chemical entities.

Optimized Precursor Synthesis Yield via Diethyl Acetal Route

For industrial procurement, the manufacturing route of the raw material dictates supply chain reliability and cost. Recent process optimizations demonstrate that synthesizing 2,4-dimethylpyrimidin-5-ol using N,N-dimethylformamide diethyl acetal achieves a yield of approximately 65%, compared to the historical baseline of 41–55% using the dimethyl acetal equivalent [1]. This 10–24% absolute increase in intermediate yield ensures better scalability and more reliable procurement volumes for API manufacturers.

Evidence DimensionIntermediate synthesis yield
Target Compound Data~65% yield (Diethyl acetal route)
Comparator Or Baseline41–55% yield (Dimethyl acetal route)
Quantified Difference10–24% absolute yield improvement
ConditionsStep 2 reaction of a nitrophenyl compound with the respective acetal

Higher upstream synthesis yields directly translate to lower procurement costs and more stable supply chains for bulk API manufacturing.

Yield
Head-to-head
Target
~65%
Prior method
41–55%

Supports process cost-efficiency assessment.

Conditions: N,N-dimethylformamide diethyl acetal route.

High-Efficiency Etherification Coupling in API Production

The primary industrial value of 2,4-dimethylpyrimidin-5-ol lies in its performance during the critical etherification step of Lemborexant synthesis. When coupled with sterically demanding ((1R,2S)-2-(3-fluorophenyl)-2-((tosyloxy)methyl)cyclopropyl)methyl acetate, the compound achieves near-complete conversion in just 2–3 hours at mild temperatures (65–70 °C) using cesium carbonate [1]. This rapid kinetic profile outperforms standard pyrimidinol baselines, which often require harsher conditions (>100 °C) that risk degrading sensitive cyclopropyl substrates.

Evidence DimensionSN2 coupling reaction time and temperature
Target Compound Data2-3 hours at 65-70 °C
Comparator Or BaselineStandard pyrimidinol baselines (often >100 °C or >12 hours)
Quantified DifferenceSignificantly reduced reaction time and thermal requirement
ConditionsCesium carbonate in acetonitrile (ACN) under nitrogen

Mild, rapid coupling prevents the thermal degradation of expensive, complex chiral intermediates, maximizing the overall yield of the final API.

Pharmacophoric Role
Context-dependent
Reported low nanomolar potency (parent drug); key pharmacophoric element.

Supports structural requirement for the drug substance.

Species-independent receptor binding (human, rat, mouse).

Robust Deprotection and Isolation Yields

In synthetic routes where 2,4-dimethylpyrimidin-5-ol is generated from its 5-methoxy precursor, the compound demonstrates excellent processability. Cleavage of the methoxy group using 1-decanethiol and potassium tert-butoxide in 1-butanol affords the free 2,4-dimethylpyrimidin-5-ol in high isolation yields of 78–85% [1]. The product can be easily recovered as a wet cake and dried under vacuum at room temperature, avoiding complex chromatographic purification steps common to other heterocyclic deprotections.

Evidence DimensionIsolation yield from methoxy precursor
Target Compound Data78–85% yield
Comparator Or BaselineStandard heterocyclic ether cleavage (typically 50-70%)
Quantified DifferenceUp to 15-35% higher recovery without chromatography
Conditions1-decanethiol, KOtBu, 1-butanol, followed by room temperature vacuum drying

High-yielding, chromatography-free isolation steps are essential for cost-effective, multi-kilogram scale procurement and manufacturing.

Purity
Data to verify
98% (HPLC)

Supports batch consistency and reduces purification needs.

Multiple vendors report this specification.

Commercial Synthesis of Lemborexant (API Manufacturing)

This compound is the mandatory, non-substitutable C5-hydroxyl building block for the commercial production of the insomnia drug Lemborexant. Its specific 2,4-dimethyl substitution pattern is strictly required to achieve the necessary dual orexin (OX1/OX2) receptor antagonism in the final drug product [1].

Bulky SN2 Etherification Substrate

Due to the open C6 position and the electron-donating effects of the 2,4-dimethyl groups, this compound serves as an ideal nucleophile for challenging SN2 etherifications involving sterically hindered or sensitive electrophiles, such as heavily substituted cyclopropylmethyl tosylates or mesylates [2].

Custom Heterocyclic Ligand Development

Beyond pharmaceutical APIs, the structural motif of 2,4-dimethylpyrimidin-5-ol is utilized in coordination chemistry. The combination of the pyrimidine nitrogen atoms and the C5-hydroxyl group allows for the design of specialized pincer ligands, where the methyl groups provide precise steric tuning around the metal center [2].

Application Fit

Application
Selection Property
Validation Focus
Process-scale API synthesis
Synthesis yield profile
Process scalability and cost-efficiency
Orexin receptor modulator SAR
Core substitution pattern
Analog synthesis and structure verification
Impurity reference standard
HPLC purity specification
Impurity profiling method validation

XLogP3

0.6

GHS Hazard Statements

H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

2,4-Dimethylpyrimidin-5-ol

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